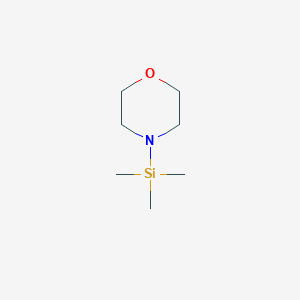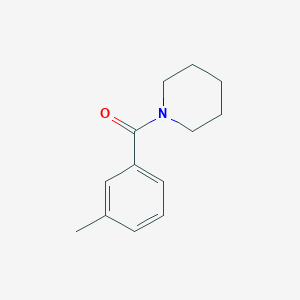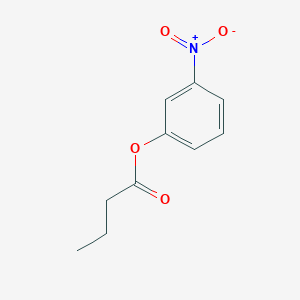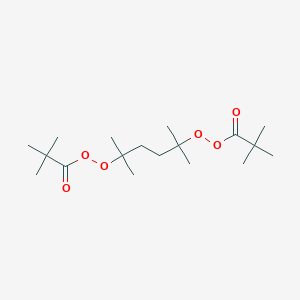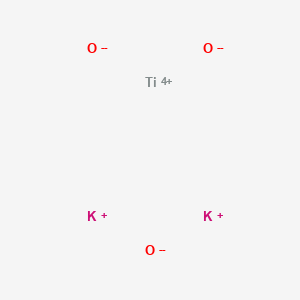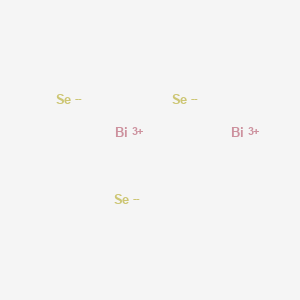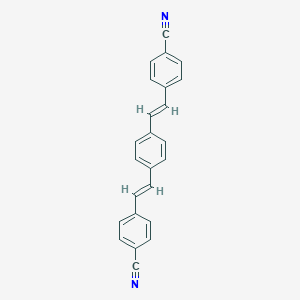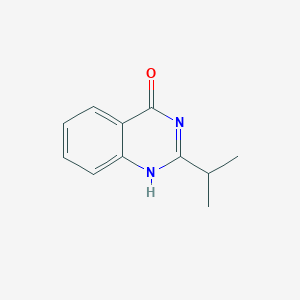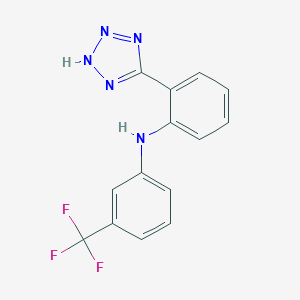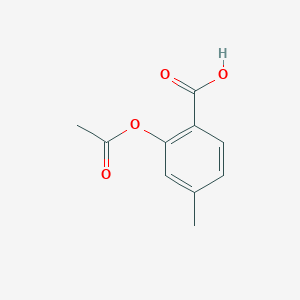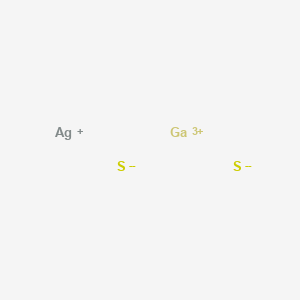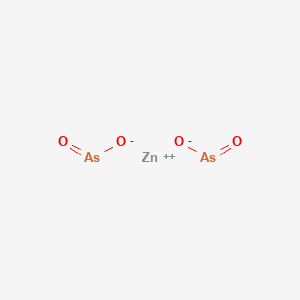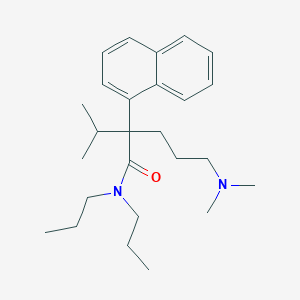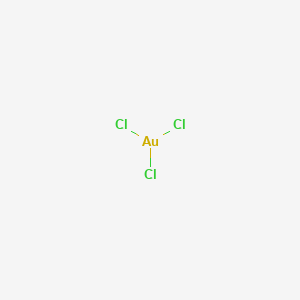
Trichlorure d'or(III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gold(III) chloride, also known as gold(III) chloride, is an inorganic compound with the chemical formula AuCl₃. It is a red crystalline solid that is highly hygroscopic and light-sensitive. Gold(III) chloride is commonly used in various fields such as catalysis, electroplating, and nanomaterial synthesis .
Applications De Recherche Scientifique
Gold(III) chloride has numerous applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including alkylation and oxidation reactions.
Nanomaterial Synthesis: Gold(III) chloride is a precursor for the synthesis of gold nanoparticles, which have applications in drug delivery, imaging, and diagnostics.
Electroplating: It is used in the electroplating of gold to provide a thin, uniform layer of gold on various substrates.
Biomedical Research: Gold(III) chloride is used in the development of gold-based drugs for the treatment of diseases such as cancer and rheumatoid arthritis.
Mécanisme D'action
Target of Action
Gold(III) chloride, also known as auric chloride, primarily targets thioredoxin reductase (TrxR) and other thiol-rich proteins and enzymes . TrxR is an enzyme that plays a crucial role in maintaining the redox balance within cells and is often overexpressed in cancer cells .
Mode of Action
Gold(III) chloride interacts with its targets by forming Au-S (or Au-Se) bonds . This interaction inhibits the activities of thiol-containing enzymes, including TrxR . The inhibition of TrxR leads to an increase in reactive oxygen species (ROS) within the cell, which can trigger cell death .
Biochemical Pathways
The primary biochemical pathway affected by Gold(III) chloride is the thioredoxin system . By inhibiting TrxR, Gold(III) chloride disrupts this system, leading to an increase in ROS. This increase in ROS can cause oxidative stress, leading to cell death . In addition, Gold(III) chloride has been shown to induce biochemical hallmarks of immunogenic cell death (ICD), suggesting it may also have effects on immune response .
Pharmacokinetics
It’s known that gold(iii) chloride is soluble in water , which could potentially impact its bioavailability
Result of Action
The primary result of Gold(III) chloride’s action is the induction of cell death via increased ROS . This makes Gold(III) chloride a potential candidate for anticancer therapies, as it can selectively target and kill cancer cells .
Action Environment
The action of Gold(III) chloride can be influenced by various environmental factors. For instance, it is both hygroscopic and light-sensitive , meaning it can absorb moisture from the air and is sensitive to light. These properties could potentially affect the stability and efficacy of Gold(III) chloride. Furthermore, its solubility in water could influence its distribution within the body and its ability to reach its targets.
Analyse Biochimique
Biochemical Properties
Gold(III) chloride has been shown to interact with various biomolecules. For instance, it can inhibit the activities of thiol-containing enzymes, including thioredoxin reductase, via ligand exchange reactions to form Au–S (Se) bonds . This interaction can affect the biochemical reactions within the cell.
Cellular Effects
Gold(III) chloride has been reported to exhibit anticancer activities by targeting thioredoxin reductase or other thiol-rich proteins and enzymes, triggering cell death via reactive oxygen species (ROS) . It has also been reported to elicit biochemical hallmarks of immunogenic cell death (ICD) as an ICD inducer .
Molecular Mechanism
The molecular mechanism of Gold(III) chloride involves its interaction with biomolecules. As mentioned earlier, Gold(III) chloride can form Au–S (Se) bonds with thiol-containing enzymes, leading to their inhibition . This interaction can lead to changes in gene expression and cellular functions.
Temporal Effects in Laboratory Settings
Gold(III) chloride has been observed to remain in cellular compartments for up to 3 weeks, but thereafter, clearance of the gold nanoparticles from the cells by exocytosis was evident . This suggests that the effects of Gold(III) chloride on cellular function may change over time in laboratory settings.
Dosage Effects in Animal Models
While specific studies on the dosage effects of Gold(III) chloride in animal models are limited, research on nanoparticles, including gold nanoparticles, has shown that their effects can vary with different dosages . High doses could potentially lead to toxic or adverse effects.
Metabolic Pathways
Gold(III) chloride has been shown to modulate glucose, protein, and nucleic acid metabolism in tumor cells, resulting in anti-tumor effects . This suggests that Gold(III) chloride may be involved in various metabolic pathways and interact with enzymes or cofactors within these pathways.
Transport and Distribution
It is known that Gold(III) chloride is highly soluble in water and ethanol , which may facilitate its transport and distribution within the cell.
Subcellular Localization
Studies on gold nanoparticles, which can be synthesized from Gold(III) chloride, have shown that these nanoparticles can be internalized in cells, mostly as agglomerates . They have been found in vesicle-like compartments, likely to be endosomal and lysosomal structures, as well as in the cytosol .
Méthodes De Préparation
Gold(III) chloride can be prepared through several methods:
- The most common method involves the direct chlorination of metallic gold at high temperatures. The reaction is as follows:
Direct Chlorination: 2Au+3Cl2→2AuCl3
This method requires a temperature of around 180°C . Another method involves reacting gold powder with iodine monochloride:Reaction with Iodine Monochloride: Au+ICl→AuCl3+I
This reaction occurs at room temperature .Analyse Des Réactions Chimiques
Gold(III) chloride undergoes various types of chemical reactions:
Oxidation: Gold(III) chloride acts as an oxidizing agent in several reactions.
Reduction: It can be reduced to metallic gold or gold(I) chloride under certain conditions.
Gold(III) chloride readily forms complexes with various ligands, such as chloride ions, to form chloroauric acid (HAuCl₄) in the presence of hydrochloric acid:Substitution: HCl+AuCl3→HAuCl4
Comparaison Avec Des Composés Similaires
Gold(III) chloride can be compared with other gold compounds:
Gold(I) Chloride (AuCl): Gold(I) chloride is less stable than gold trichloride and has different chemical properties and applications.
Chlorauric Acid (HAuCl₄): This compound is formed when gold dissolves in aqua regia and is sometimes referred to as gold trichloride trihydrate.
Gold(III) Bromide (AuBr₃): Gold(III) bromide behaves similarly to gold trichloride but has different reactivity due to the presence of bromide ions.
Gold(III) chloride’s unique properties, such as its high oxidation state and ability to form complexes, make it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
13453-07-1 |
|---|---|
Formule moléculaire |
AuCl3 |
Poids moléculaire |
303.32 g/mol |
Nom IUPAC |
gold(3+);trichloride |
InChI |
InChI=1S/Au.3ClH/h;3*1H/q+3;;;/p-3 |
Clé InChI |
RJHLTVSLYWWTEF-UHFFFAOYSA-K |
SMILES |
Cl[Au](Cl)Cl |
SMILES canonique |
[Cl-].[Cl-].[Cl-].[Au+3] |
Key on ui other cas no. |
13453-07-1 |
Pictogrammes |
Corrosive; Irritant |
Numéros CAS associés |
11118-27-7 (Parent) |
Synonymes |
gold chloride gold chloride (AuCl2) gold chloride (AuCl3) gold chloride (AuCl3), dihydrate gold chloride(AuCl) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


